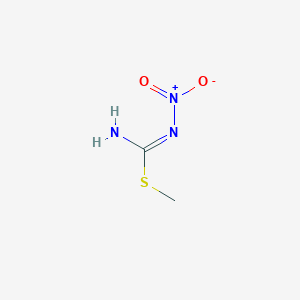
methyl N'-nitrocarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N’-nitrocarbamimidothioate can be synthesized through the direct reductive N-methylation of nitro compounds . This method involves the use of inexpensive and readily available nitro compounds as raw materials. The process typically includes a sequential hydrogenation and methylation step, which avoids the need for pre-preparation of NH-free amines and significantly shortens the separation and purification steps .
Industrial Production Methods
Industrial production methods for methyl N’-nitrocarbamimidothioate are not extensively documented. the principles of carbamate synthesis by carbamoylation can be applied . This involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Methyl N’-nitrocarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Methyl N’-nitrocarbamimidothioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and organic catalysts.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various reactive intermediates, which can then interact with biological molecules and pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl N’-nitrocarbamimidothioate can be compared with other similar compounds, such as methyl N-substituted-N’-cyanocarbamimidothioates . These compounds share similar structural motifs but differ in their specific substituents and functional groups. The unique properties of methyl N’-nitrocarbamimidothioate, such as its nitro group and methyl ester, distinguish it from other related compounds and contribute to its specific reactivity and applications .
List of Similar Compounds
- Methyl N-substituted-N’-cyanocarbamimidothioates
- Dimethyl N-cyanodithioiminocarbonate derivatives
- Thiophene derivatives
By understanding the unique properties and applications of methyl N’-nitrocarbamimidothioate, researchers can explore its potential in various scientific and industrial fields.
Biological Activity
Methyl N'-nitrocarbamimidothioate is a compound of interest in various biological studies, particularly due to its potential applications in agriculture and medicine. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group, a carbamimidothioate moiety, and a methyl group. Its chemical structure contributes to its biological activity, which includes insecticidal properties and potential therapeutic applications.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Insecticidal | Effective against Xyleborus sp. | |
| Antitumor | Potential cytotoxic effects on cancer cells | |
| Mechanism | Disruption of protein synthesis and cell signaling |
Case Study 1: Insecticidal Efficacy
A study evaluated the efficacy of this compound against Xyleborus sp. beetles. The results indicated a mortality rate of up to 73% after 12 hours of exposure, showcasing its potential as a novel insecticide . The study highlighted the compound's ability to penetrate the insect's exoskeleton effectively.
Case Study 2: Cytotoxicity Assessment
In vitro studies have been conducted on similar compounds to assess their cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting that further research could elucidate its potential therapeutic applications .
Research Findings
Recent findings indicate that modifications in the chemical structure of carbamimidothioates can significantly influence their biological activity. The incorporation of specific functional groups can enhance insecticidal potency or alter cytotoxic profiles against cancer cells. Understanding these structure-activity relationships is crucial for the development of more effective agents .
Properties
Molecular Formula |
C2H5N3O2S |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
methyl N'-nitrocarbamimidothioate |
InChI |
InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI Key |
FLZZNZJENFNFOJ-UHFFFAOYSA-N |
Isomeric SMILES |
CS/C(=N/[N+](=O)[O-])/N |
Canonical SMILES |
CSC(=N[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















